Aspartame

Sweetness Potency Relative Sweetness Sucrose Equivalence

Substituting aspartame with other sweeteners risks sensory defects or regulatory non-compliance due to its unique dipeptide structure and phenylalanine content. Aspartame delivers ~200× sucrose sweetness with the closest sugar-like taste profile among high-intensity sweeteners, making it essential for clean-taste formulations. • Sweetness potency: ~200× sucrose; closest sensory match to sucrose among synthetic sweeteners • Temporal profile: Extended sweetness duration ideal for chewing gum, lozenges, and ODTs • Benchmark standard: Indispensable reference compound for novel sweetener evaluation and taste receptor studies • Safety margin: ADI of 40-50 mg/kg bw/day, substantially higher than neotame (0.3-2 mg/kg), simplifying exposure compliance

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
CAS No. 7421-84-3
Cat. No. B7770411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartame
CAS7421-84-3
Molecular FormulaC14H18N2O5
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1
InChIKeyIAOZJIPTCAWIRG-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.1 [ug/mL] (The mean of the results at pH 7.4)
The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C.
Slightly soluble in water and in ethanol
More soluble in acidic solutions and hot water;  slightly soluble in alcohol;  very slightly soluble in chloroform;  practically insoluble in oils.
Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72;  16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00;  in distilled water, 10.20 mg/mL at pH 7.00
In water, 1.0X10+4 mg/L at pH 3 and room temperature

Structure & Identifiers


Interactive Chemical Structure Model





Aspartame: Benchmark Dipeptide Sweetener


Aspartame (CAS 7421-84-3) is a synthetic dipeptide sweetener composed of aspartic acid and phenylalanine [1]. It is widely recognized for its high sweetness potency, approximately 200 times that of sucrose [2], and its clean, sugar-like taste profile [3]. As a foundational compound in the class of 'amino-acid-based' sweeteners, it serves as a critical benchmark against which newer analogs like neotame and advantame are measured in terms of potency, stability, and safety [4]. Its established regulatory status and extensive toxicological data make it a reference standard for sweetener research and formulation development.

Benchmark

Reference standard for dipeptide sweetener research and comparative potency studies

Sensory analysis

Sucrose-like temporal and taste profile suitable for sensory panel evaluation

Regulatory context

Established ADI and PKU labeling data support intake modeling and compliance review

Why Generic Sweeteners Can't Replace Aspartame


The class of synthetic sweeteners exhibits extreme heterogeneity in key performance attributes critical for scientific and industrial applications. Simply selecting 'another artificial sweetener' based on a generic category is a high-risk procurement strategy. Aspartame's specific combination of sweetness potency, temporal profile, thermal lability, and unique metabolic pathway creates a narrow functional niche [1]. For instance, substituting acesulfame potassium for aspartame will introduce significant bitterness and a metallic off-taste, altering the sensory profile [2]. Conversely, choosing a more potent analog like neotame requires a 30- to 60-fold reduction in usage rate and offers vastly superior heat stability, which would completely change a process [3]. Furthermore, the critical safety consideration regarding phenylalanine metabolism in PKU patients is a unique characteristic of aspartame among its analogs, necessitating specific labeling and handling protocols [4]. Therefore, substitution without understanding these quantifiable differentials leads to either formulation failure, unforeseen sensory defects, or unacceptable regulatory and safety risks.

  • Sensory mismatch

    Replacing aspartame with acesulfame-K or stevia may introduce bitter/metallic off-notes, altering the intended taste profile.

  • Thermal lability

    Substituting a heat-stable analog like neotame can change processing requirements; aspartame’s heat sensitivity excludes retort applications.

  • PKU labeling unique to aspartame

    Neotame does not require a PKU warning in many jurisdictions; using aspartame introduces phenylalanine labeling obligations.

Aspartame Quantitative Differentiation Evidence


Sweetness Potency vs. High-Intensity Analogs

Aspartame exhibits a relative sweetness of 200× that of sucrose [1]. This places it as a moderate-intensity sweetener compared to its structural analogs. In contrast, neotame is 7,000–13,000× sweeter than sucrose, which translates to being 30–60× sweeter than aspartame on a weight basis [2]. Advantame, another analog, is reported at 20,000× the sweetness of sucrose [3]. This quantitative difference directly impacts the mass of material required in formulations and dictates the necessary dosing and handling equipment precision.

Sweetness potency
Head-to-head
200× sucrose vs. Neotame 7,000–13,000×; Advantame 20,000×
Moderate-intensity profile supports manageable dosing accuracy; avoids micro-dosing challenges of more potent analogs.
Aqueous solution literature values; matrix-specific verification recommended.
Sweetness Potency Relative Sweetness Sucrose Equivalence Sweetener Procurement

Thermal Stability vs. Heat-Stable Neotame

Aspartame is known to be heat-labile, limiting its use in applications requiring high-temperature processing. A direct comparative study in yogurt showed that pasteurization (85°C for 30 min) resulted in a significant loss of aspartame, whereas neotame exhibited far greater stability [1]. This instability is a primary driver for the development of stabilized aspartame formulations in patents [2].

Thermal stability
Head-to-head
~47% loss (85°C, 30 min) vs. ~3% loss for neotame
High heat-lability restricts formulation to cold-fill/aseptic processes; excludes retort or high-temperature processing.
Yogurt matrix; process validation needed per application.
Thermal Stability Process Validation Shelf Life Dairy Formulation

Taste Profile vs. Artificial Sweeteners

A key differentiator for aspartame is its superior sensory profile. In comparative sensory analysis, the aspartame solution was the sample closest to the sucrose solution, with significantly lower intensities of bitter and metallic off-flavors compared to acesulfame potassium (Ace-K) [1]. Furthermore, across multiple complex food matrices (tea, chocolate milk, yogurt), aspartame, along with sucralose and a few others, had the most similar taste to sucrose, while Ace-K and stevia were characterized by prominent side tastes [2].

Taste profile
Head-to-head
Closest to sucrose, low off-flavor vs. Ace-K/stevia: higher bitter/metallic intensity
Supports clean-taste formulations; may reduce need for masking agents compared to alternatives.
Sensory panel context; matrix-dependent results should be verified.
Sensory Analysis Taste Profile Sucrose Replacement Off-Flavor Mitigation

Phenylalanine Warning and PKU Safety

Aspartame is metabolized in the body to phenylalanine, aspartic acid, and methanol. This requires a specific warning label for individuals with Phenylketonuria (PKU), a genetic disorder that impairs phenylalanine metabolism [1]. In contrast, neotame is not significantly metabolized into phenylalanine and therefore does not require a PKU warning label in many jurisdictions [2]. The Acceptable Daily Intake (ADI) for aspartame (40-50 mg/kg bw/day) is also considerably higher than that of neotame (0.3-2 mg/kg bw/day), reflecting its lower potency and different metabolic profile [3].

PKU safety & ADI
Class-level
ADI 40–50 mg/kg, PKU warning required vs. Neotame ADI 0.3–2 mg/kg, no PKU warning
Mandates PKU labeling review; higher ADI provides a reported intake margin context for exposure modeling.
Regulatory assessments (FDA, EFSA); labeling requirements vary by jurisdiction.
Regulatory Compliance PKU Safety Labeling Requirements Risk Assessment

Aspartame Validated Application Scenarios


Clean-Taste Beverage Formulation

Based on its proven sensory profile, which is the closest match to sucrose among many high-intensity sweeteners [1], aspartame is the preferred choice for developing reduced-calorie beverages, liquid concentrates, and dairy drinks where a clean, sugar-like taste is non-negotiable. Its 200× potency [2] allows for significant cost and calorie reduction compared to sucrose while avoiding the pronounced bitter/metallic off-notes associated with acesulfame-K or stevia [3]. This is critical for products where consumer acceptance hinges on a familiar, unadulterated sweetness.

Chewing Gum and Oral Dosage Forms

While its thermal lability precludes baking [4], aspartame's well-documented temporal sweetness profile, characterized by a longer residual sweetness [5], makes it uniquely suited for applications like chewing gums, lozenges, and orally disintegrating tablets (ODTs). Patents specifically describe stabilized dipeptide sweetening compositions for chewing gum to provide longer-lasting sweetness and improved shelf-life stability [6], validating its use-case in confectionery and pharmaceutical delivery systems where sustained flavor perception is a key performance indicator.

Reference Standard for Sweetener Research

Due to its status as the first widely approved dipeptide sweetener, its well-characterized properties (200× sucrose sweetness [2], distinct temporal profile [5], and thermal instability [4]), aspartame is the indispensable benchmark in comparative studies. Researchers evaluating novel sweeteners, flavor modulators, or taste receptor mechanisms systematically compare their findings against aspartame. Its known limitations (e.g., thermal and pH stability) and strengths (e.g., taste profile) provide a crucial baseline for quantifying the performance enhancements of new molecules or formulations [7].

PKU-Labeling and High ADI Applications

In product categories not targeted toward PKU populations or where labeling is standard practice, aspartame remains a viable and safe option. Its significantly higher Acceptable Daily Intake (40-50 mg/kg bw/day) compared to neotame (0.3-2 mg/kg bw/day) [8] provides a substantial safety margin for formulators and consumers. This is particularly relevant for widely consumed products like diet soft drinks, where the high ADI of aspartame offers a reassuring safety profile and simplifies compliance with exposure limits.

Application
Selection Property
Validation Focus
Clean-taste beverage formulation
Sensory similarity to sucrose
Off-flavor profile comparison with Ace-K and stevia; matrix-specific sensory panels
Chewing gum & oral dosage forms
Sustained temporal sweetness
Extended-release flavor perception; stability in confectionery matrices
Reference standard for sweetener research
Well-characterized potency & stability
Benchmark performance for novel sweetener or modulator evaluation
High ADI & PKU-labeled products
Reported ADI (40–50 mg/kg) and phenylalanine content
Intake modeling; PKU labeling review and regulatory compliance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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